2-Methylpropanoate;palladium(2+) 2-Methylpropanoate;palladium(2+)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772216
InChI: InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2
SMILES:
Molecular Formula: C8H14O4Pd
Molecular Weight: 280.61 g/mol

2-Methylpropanoate;palladium(2+)

CAS No.:

Cat. No.: VC13772216

Molecular Formula: C8H14O4Pd

Molecular Weight: 280.61 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropanoate;palladium(2+) -

Specification

Molecular Formula C8H14O4Pd
Molecular Weight 280.61 g/mol
IUPAC Name 2-methylpropanoate;palladium(2+)
Standard InChI InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2
Standard InChI Key YQIKYUILLXPEPG-UHFFFAOYSA-L
Canonical SMILES CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Pd+2]

Introduction

Structural and Chemical Properties of Palladium(II) 2-Methylpropanoate

Ligand Coordination Modes

The 2-methylpropanoate ligand (C₄H₇O₂⁻) is the deprotonated form of 2-methylpropanoic acid (isobutyric acid). In palladium(II) complexes, carboxylate ligands typically bind via oxygen atoms in a monodentate or bidentate fashion. For Pd(II) 2-methylpropanoate, spectroscopic and crystallographic data from similar systems suggest a square-planar geometry, with the palladium center coordinated by two bidentate 2-methylpropanoate ligands or a combination of monodentate and bridging carboxylates . The steric bulk of the isobutyl group may influence the coordination mode, favoring monodentate binding to minimize steric hindrance.

Synthesis and Stability

The synthesis of palladium(II) carboxylates generally involves the reaction of palladium(II) salts (e.g., PdCl₂) with carboxylate anions under controlled conditions. For Pd(II) 2-methylpropanoate, a plausible route is:
PdCl2+2Na(O2CC(CH3)2)Pd(O2CC(CH3)2)2+2NaCl\text{PdCl}_2 + 2\,\text{Na}(O_2CC(CH_3)_2) \rightarrow \text{Pd}(O_2CC(CH_3)_2)_2 + 2\,\text{NaCl}
This reaction typically proceeds in aqueous or alcoholic media, with the carboxylate displacing chloride ligands. The complex’s stability is contingent on pH and solvent polarity, as acidic conditions may protonate the carboxylate, while polar aprotic solvents enhance solubility .

Spectroscopic and Analytical Characterization

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals key features of the carboxylate-Pd bond. The asymmetric (νasym(COO)\nu_{\text{asym}}(COO^-)) and symmetric (νsym(COO)\nu_{\text{sym}}(COO^-)) stretching frequencies for free 2-methylpropanoate occur near 1560 cm⁻¹ and 1420 cm⁻¹, respectively. Coordination to Pd(II) typically reduces the Δν\Delta\nu (difference between νasym\nu_{\text{asym}} and νsym\nu_{\text{sym}}) due to charge delocalization, confirming metal-ligand interaction .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Pd(II) 2-methylpropanoate in deuterated solvents (e.g., CDCl₃) would display signals for the methyl and methine protons of the isobutyl group. Coordination-induced shifts (CIS) of 0.5–1.5 ppm are expected for protons near the Pd center. ¹³C NMR would show downfield shifts for the carboxylate carbons (170–180 ppm), consistent with metal coordination .

X-ray Crystallography

Single-crystal X-ray diffraction of analogous Pd(II) carboxylates (e.g., Pd(OAc)₂) reveals a square-planar geometry with Pd–O bond lengths of 1.95–2.05 Å. For Pd(II) 2-methylpropanoate, similar metrics are anticipated, with slight elongation due to the ligand’s steric bulk .

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

Palladium carboxylates are widely employed as catalysts or precatalysts in cross-coupling reactions. For example, Pd(OAc)₂ is a staple in Heck, Suzuki, and Buchwald-Hartwig reactions. Pd(II) 2-methylpropanoate may exhibit comparable activity, with the isobutyl group potentially modulating solubility and steric effects. In Heck reactions, a catalytic cycle involving Pd(0)/Pd(II) interconversion is proposed (Figure 1) :
PdII(O2CR)2+AlkenePd0+Products\text{Pd}^{II}(O_2CR)_2 + \text{Alkene} \rightarrow \text{Pd}^{0} + \text{Products}
The carboxylate ligands dissociate during catalysis, generating active Pd(0) species.

Table 1: Comparative Catalytic Efficiency of Palladium Carboxylates

CatalystReaction TypeYield (%)TOF (h⁻¹)Reference
Pd(OAc)₂Heck92450
Pd(TFA)₂Suzuki88380
Pd(2-MeC₃H₆CO₂)₂Stille85*400*[Inferred]

*Predicted values based on analogous systems.

Hydrogenation and Oxidation

Pd(II) carboxylates also mediate hydrogenation and oxidation reactions. The electron-withdrawing nature of carboxylates can enhance the electrophilicity of the Pd center, facilitating substrate activation. For instance, Pd(II) 2-methylpropanoate may catalyze the oxidation of sulfides to sulfoxides using H₂O₂ as an oxidant .

Challenges and Future Directions

Stability and Solubility Issues

The steric bulk of 2-methylpropanoate may hinder catalytic activity by reducing substrate access to the Pd center. Strategies to mitigate this include using mixed-ligand systems or supporting the complex on porous materials .

Environmental and Economic Considerations

While palladium catalysts are highly effective, their cost and environmental impact drive research into recyclable or heterogeneous variants. Immobilizing Pd(II) 2-methylpropanoate on silica or magnetic nanoparticles represents a promising avenue .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator